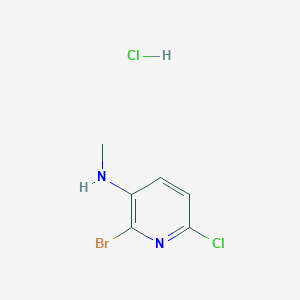
2-Bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
- Protodeboronation : This compound can undergo protodeboronation, a process where the boron atom is replaced by a hydrogen atom. This reaction is valuable for functionalizing boronic esters in organic synthesis .
- Hydromethylation : When paired with a Matteson–CH₂–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Scientific Research Applications
Selective Amination Processes
Selective amination of polyhalopyridines catalyzed by palladium complexes demonstrates the importance of "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride" in achieving high yields and chemoselectivity in the synthesis of aminopyridines. This process underlines the compound's utility in creating structures with significant biological and chemical significance, showing its foundational role in medicinal chemistry and material science (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Pharmaceutical Intermediates
The compound serves as a critical intermediate in the synthesis of 2-amino-6-bromopyridine and its derivatives, which are vital pharmaceutical and chemical intermediates. The detailed study on its transformation through various chemical reactions highlights the versatility and importance of "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride" in the synthesis of complex organic molecules (Xu Liang, 2010).
Development of Bioactive Compounds
Research on 2-aminopyridines showcases the significance of halogenated pyridines as precursors in the synthesis of compounds with great biological and chemical significance. The methods described for converting "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride" into bioactive structures emphasize its role in the development of new drugs and materials (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).
Novel Chemical Structures
The compound's reactivity has been explored in the synthesis of novel chemical structures, such as anthrapyridone derivatives, demonstrating its application in creating new molecules with potential industrial and pharmaceutical applications (S. I. Popov, T. N. Kurdyumova, N. S. Dokunikhin, 1971).
Chemoselective Functionalization
Studies on the chemoselective functionalization of halopyridines, including "2-Bromo-6-chloro-N-methylpyridin-3-amine; hydrochloride", provide insights into the selective substitution reactions that can be achieved. These reactions are crucial for the development of complex organic molecules with specific functional groups, showcasing the compound's utility in tailored organic synthesis (Bryan W Stroup, Paul V Szklennik, Cornelia J Forster, Michael H Serrano-Wu, 2007).
Properties
IUPAC Name |
2-bromo-6-chloro-N-methylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c1-9-4-2-3-5(8)10-6(4)7;/h2-3,9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQMVHEJQFVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(C=C1)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

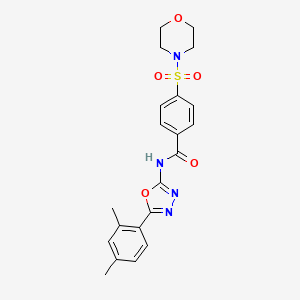
![2-((2-(4-(methylthio)phenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2550426.png)
![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)
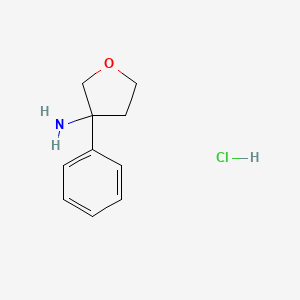
![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)
![(Z)-1-(3-chlorobenzyl)-3-(((3,5-dimethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2550434.png)
![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2550436.png)
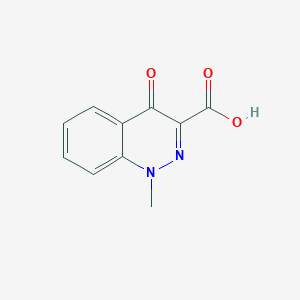
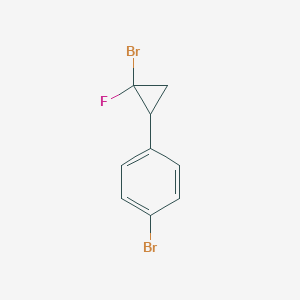
![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)

![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
